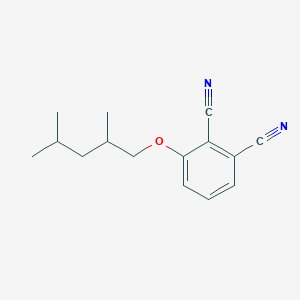
2-Benzyl-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-methoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is also known as o-methoxybenzyl benzoate and is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3-methoxybenzoic acid is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, 2-Benzyl-3-methoxybenzoic acid can reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
2-Benzyl-3-methoxybenzoic acid has been shown to have various biochemical and physiological effects. It has anti-inflammatory and analgesic properties, which make it useful in the treatment of pain and inflammation. It has also been shown to have antitumor properties, which make it a potential candidate for cancer treatment. Additionally, it has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Benzyl-3-methoxybenzoic acid is its ease of synthesis. It can be synthesized using simple and inexpensive reagents, making it a cost-effective starting material for various organic compounds. Additionally, it has a wide range of scientific research applications, making it a versatile compound for lab experiments.
However, one of the limitations of 2-Benzyl-3-methoxybenzoic acid is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-Benzyl-3-methoxybenzoic acid. One area of research could be to further investigate its mechanism of action and how it interacts with COX-2 enzyme. Another area of research could be to explore its potential as a treatment for cancer. Additionally, research could be conducted to investigate its potential as an antioxidant and its ability to protect cells from oxidative damage.
Conclusion
In conclusion, 2-Benzyl-3-methoxybenzoic acid is a versatile compound with a wide range of scientific research applications. Its ease of synthesis and unique properties make it a valuable starting material for various organic compounds. Its anti-inflammatory, analgesic, and antitumor properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and explore its potential for future applications.
Méthodes De Synthèse
The synthesis of 2-Benzyl-3-methoxybenzoic acid involves the reaction of benzyl bromide with o-anisic acid in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by recrystallization to obtain pure 2-Benzyl-3-methoxybenzoic acid.
Applications De Recherche Scientifique
2-Benzyl-3-methoxybenzoic acid has a wide range of scientific research applications. It is used in the synthesis of various organic compounds such as esters, amides, and ethers. It is also used as a starting material for the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
183874-21-7 |
|---|---|
Nom du produit |
2-Benzyl-3-methoxybenzoic acid |
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-benzyl-3-methoxybenzoic acid |
InChI |
InChI=1S/C15H14O3/c1-18-14-9-5-8-12(15(16)17)13(14)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) |
Clé InChI |
IFMZQWXUSIZGHE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O |
Synonymes |
3-Methoxy-2-(phenyl Methyl) benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



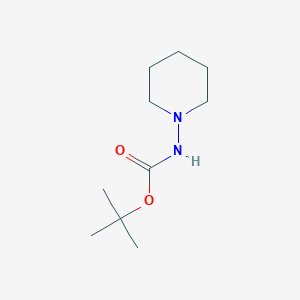
![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)
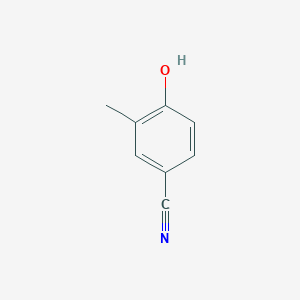
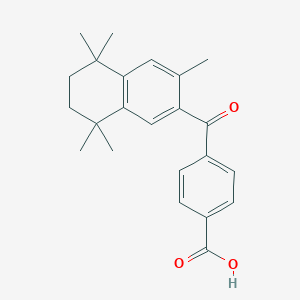
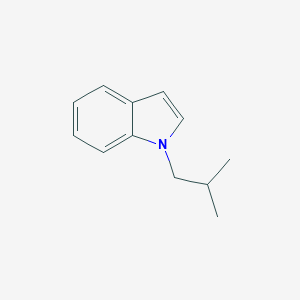
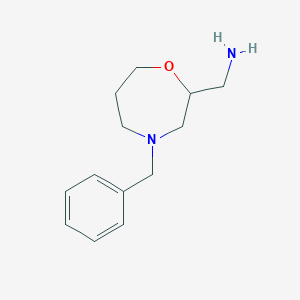
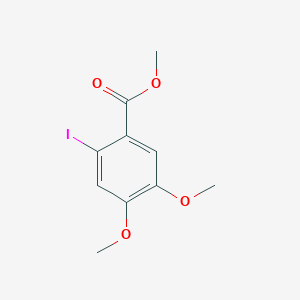
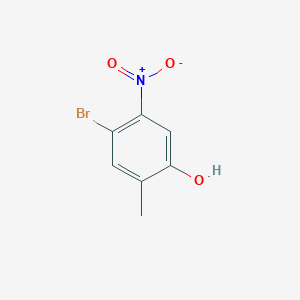
![(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B190016.png)
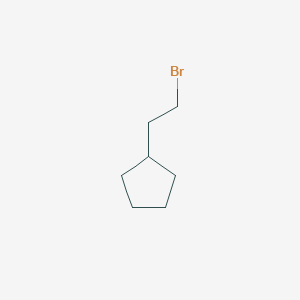
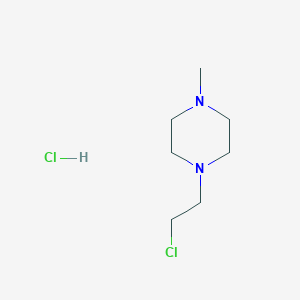

![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)
